molecular formula C9H12BrNO3S B7975280 N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide

N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide

Cat. No.: B7975280
M. Wt: 294.17 g/mol
InChI Key: PCIRLPPNDDYHNW-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an ethanesulfonamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide typically involves the reaction of 4-bromo-3-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Bromo-3-methoxyaniline+Ethanesulfonyl chlorideThis compound\text{4-Bromo-3-methoxyaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} 4-Bromo-3-methoxyaniline+Ethanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include N-(4-azido-3-methoxyphenyl)ethanesulfonamide, N-(4-thiocyanato-3-methoxyphenyl)ethanesulfonamide, and N-(4-amino-3-methoxyphenyl)ethanesulfonamide.

    Oxidation Reactions: The major product is N-(4-hydroxy-3-methoxyphenyl)ethanesulfonamide.

    Reduction Reactions: The major product is N-(4-amino-3-methoxyphenyl)ethanesulfonamide.

Scientific Research Applications

N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)ethanesulfonamide
  • N-(4-Bromo-3-hydroxyphenyl)ethanesulfonamide
  • N-(4-Bromo-3-chlorophenyl)ethanesulfonamide

Uniqueness

N-(4-Bromo-3-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-(4-bromo-3-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-15(12,13)11-7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIRLPPNDDYHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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